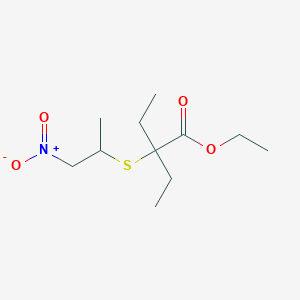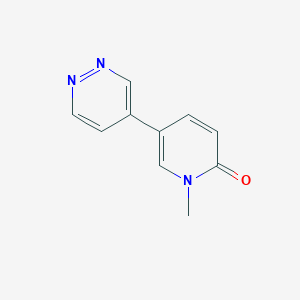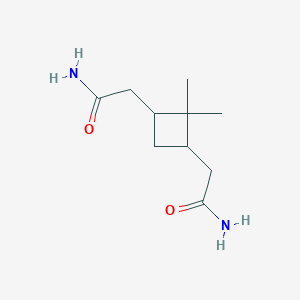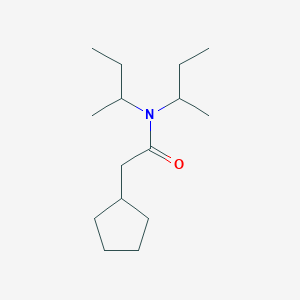
4-Benzoyl-5-phenyl-1-(propan-2-yl)-1H-pyrrole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoyl-5-phenyl-1-(propan-2-yl)-1H-pyrrole-2,3-dione is an organic compound that belongs to the class of pyrrole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-5-phenyl-1-(propan-2-yl)-1H-pyrrole-2,3-dione typically involves multi-step organic reactions. One common approach might include the condensation of benzoyl chloride with a suitable pyrrole precursor under acidic or basic conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzoyl-5-phenyl-1-(propan-2-yl)-1H-pyrrole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: May serve as a probe or ligand in biochemical assays.
Industry: Utilized in the production of advanced materials, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 4-Benzoyl-5-phenyl-1-(propan-2-yl)-1H-pyrrole-2,3-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Benzoyl-5-phenyl-1H-pyrrole-2,3-dione
- 4-Benzoyl-5-phenyl-1-(methyl)-1H-pyrrole-2,3-dione
- 4-Benzoyl-5-phenyl-1-(ethyl)-1H-pyrrole-2,3-dione
Uniqueness
4-Benzoyl-5-phenyl-1-(propan-2-yl)-1H-pyrrole-2,3-dione may exhibit unique properties such as enhanced stability, reactivity, or biological activity compared to its analogs. These differences can be attributed to variations in the substituents attached to the pyrrole ring.
Propiedades
Número CAS |
90140-32-2 |
|---|---|
Fórmula molecular |
C20H17NO3 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
4-benzoyl-5-phenyl-1-propan-2-ylpyrrole-2,3-dione |
InChI |
InChI=1S/C20H17NO3/c1-13(2)21-17(14-9-5-3-6-10-14)16(19(23)20(21)24)18(22)15-11-7-4-8-12-15/h3-13H,1-2H3 |
Clave InChI |
ZNBGQLUHMVVVGY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=C(C(=O)C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)


![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
![2-[(Furan-2-yl)methyl]naphthalen-1-ol](/img/structure/B14370142.png)


![3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)-](/img/structure/B14370160.png)

![Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane](/img/structure/B14370173.png)
![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)


